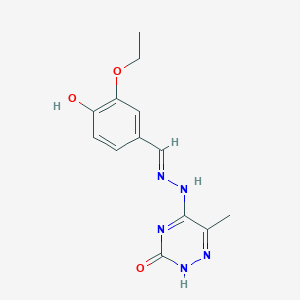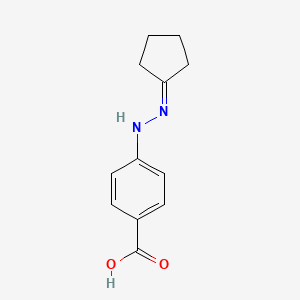
4-(2-cyclopentylidenehydrazinyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopentylidenehydrazinyl)benzoic acid is an organic compound with the molecular formula C12H14N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyclopentylidenehydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopentylidenehydrazinyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopentylidenehydrazine. One common method includes the condensation reaction between 4-hydrazinobenzoic acid and cyclopentanone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-(2-Cyclopentylidenehydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
科学的研究の応用
4-(2-Cyclopentylidenehydrazinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-cyclopentylidenehydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
類似化合物との比較
Similar Compounds
4-Hydrazinobenzoic acid: A precursor in the synthesis of 4-(2-cyclopentylidenehydrazinyl)benzoic acid.
Cyclopentanone: Used in the condensation reaction to form the hydrazone derivative.
Benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the cyclopentylidenehydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes and interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-(2-cyclopentylidenehydrazinyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)9-5-7-11(8-6-9)14-13-10-3-1-2-4-10/h5-8,14H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDQBPCUNLWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=C(C=C2)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[6-Chloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7743511.png)
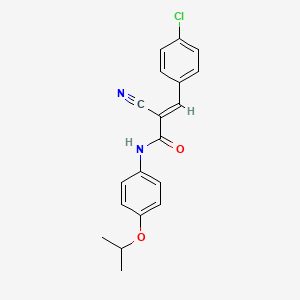
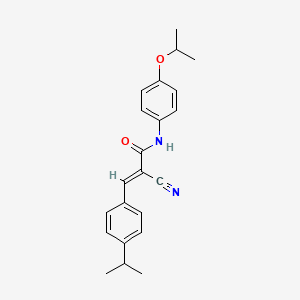
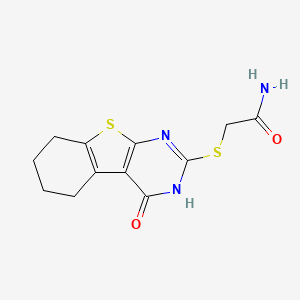
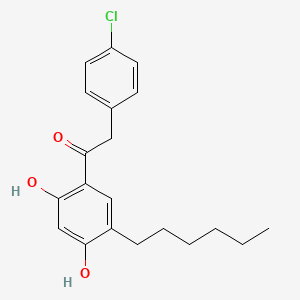
![Ethyl 4-[(3-acetylphenyl)amino]-6-chloroquinoline-3-carboxylate](/img/structure/B7743554.png)
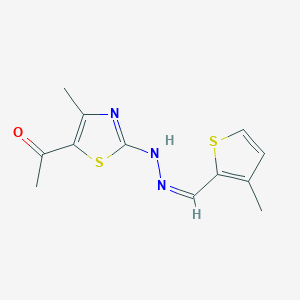
![2-[(Z)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B7743562.png)
![2-amino-N-[(1Z)-(3-methoxyphenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B7743569.png)
![2-amino-4-methyl-N-[(1Z)-(4-propoxyphenyl)methylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7743574.png)
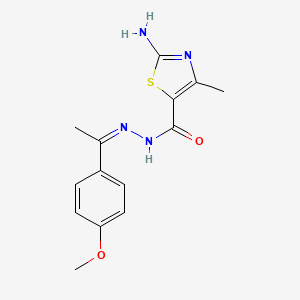
![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B7743589.png)
![5-[(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B7743590.png)
